4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine

Catalog No.
S6869326
CAS No.
1211086-12-2
M.F
C24H25N3O3
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xan...

CAS Number

1211086-12-2

Product Name

4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine

IUPAC Name

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C24H25N3O3/c1-15(2)22-25-26-23(30-22)16-11-13-27(14-12-16)24(28)21-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)21/h3-10,15-16,21H,11-14H2,1-2H3

InChI Key

WZVZIRRZIHTDKR-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

The compound 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic molecule that features a piperidine ring, an oxadiazole moiety, and a xanthene carbonyl group. Its structure can be described as containing a piperidine base substituted with a 1,3,4-oxadiazole linked to a propan-2-yl group and a xanthene carbonyl substituent. This combination of functional groups suggests potential for diverse chemical reactivity and biological activity.

  • There is no scientific literature available on the mechanism of action for this specific compound.
  • Since information on the compound is limited, its safety profile, including flammability, reactivity, and toxicity, cannot be determined.
Due to its functional groups:

  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
  • Condensation Reactions: The carbonyl group of the xanthene moiety may engage in condensation reactions with various nucleophiles.
  • Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, potentially altering its biological activity.
  • Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies indicate that compounds featuring oxadiazole and piperidine frameworks exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown activity against bacterial strains.
  • Anti-inflammatory Effects: Certain oxadiazole compounds have been reported to reduce inflammation in vitro.
  • Cytotoxicity: Research indicates potential cytotoxic effects against cancer cell lines, suggesting the compound may have anticancer properties.

Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine typically involves:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or acid chlorides.
  • Piperidine Substitution: The piperidine ring can be synthesized via cyclization of appropriate precursors.
  • Coupling Reaction: The final step often involves coupling the oxadiazole with the piperidine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form the desired product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: The unique structural properties could be explored in developing new materials with specific optical or electronic properties.
  • Agricultural Chemicals: If herbicidal or fungicidal properties are confirmed, it could find use in agrochemicals.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity Studies: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Metabolic Stability Tests: Evaluating how the compound is metabolized by various biological systems.
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when used in combination.

These studies will help determine the therapeutic viability and safety profile of the compound.

Several compounds share structural similarities with 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine, including:

Compound NameStructureUnique Features
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidineC13H15N3OExhibits notable antimicrobial properties .
5-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]-1,3-benzodioxoleC14H15N3O3Known for anti-inflammatory effects .
N-(1,3,4-Oxadiazol-2-yl)arylcarboxamidesVariesIdentified as potential herbicides .

Uniqueness

The uniqueness of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine lies in its combination of an oxadiazole ring with a xanthene carbonyl group attached to a piperidine structure. This specific arrangement may enhance its biological activity compared to other similar compounds that lack such structural diversity.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

403.18959167 g/mol

Monoisotopic Mass

403.18959167 g/mol

Heavy Atom Count

30

Dates

Last modified: 11-23-2023

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